molecular formula C15H12BrClO3 B454926 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438219-59-1

3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454926
CAS No.: 438219-59-1
M. Wt: 355.61g/mol
InChI Key: QKLGHQKRSSQYPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(17)7-13(15)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLGHQKRSSQYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359759
Record name 3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-59-1
Record name 3-[(2-bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Bromo-4-chlorophenol

Halogenation typically proceeds via electrophilic aromatic substitution (EAS). For the 2-bromo-4-chloro substitution pattern, sequential halogenation is required:

  • Chlorination :

    • Reagent : Sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.

    • Directing Group : Methoxy or nitro groups facilitate para-chlorination.

    • Yield : ~85% (based on analogous protocols for 4-chlorophenol synthesis).

  • Bromination :

    • Reagent : Bromine (Br₂) with FeBr₃ catalyst in acetic acid.

    • Regioselectivity : Ortho-bromination directed by the chlorine substituent.

    • Yield : 70–75% after recrystallization.

Critical Note : Direct dihalogenation of phenol derivatives often requires protective group strategies to prevent over-halogenation.

Etherification via Williamson Synthesis

The methylene bridge connecting the phenolic and benzaldehyde moieties is established through nucleophilic substitution:

Preparation of 4-Methoxybenzyl Bromide

  • Reduction of 4-Methoxybenzaldehyde :

    • Reagent : Sodium borohydride (NaBH₄) in methanol.

    • Product : 4-Methoxybenzyl alcohol (quantitative yield).

  • Bromination :

    • Reagent : Phosphorus tribromide (PBr₃) in diethyl ether.

    • Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 90–92%.

Coupling Reaction

ParameterCondition
Nucleophile 2-Bromo-4-chlorophenol (1.2 eq)
Electrophile 4-Methoxybenzyl bromide (1.0 eq)
Base Potassium carbonate (K₂CO₃, 2.5 eq)
Solvent Dimethylformamide (DMF)
Temperature 80°C, 12–16 hours
Yield 68–72% after column chromatography

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the benzyl bromide. Steric hindrance from the ortho-bromo group slightly reduces reaction efficiency compared to unsubstituted phenols.

Alternative Pathways: Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative:

Reaction Setup

ComponentQuantity
Alcohol 4-Methoxybenzyl alcohol (1.0 eq)
Phenol 2-Bromo-4-chlorophenol (1.1 eq)
Reagents DIAD (1.5 eq), PPh₃ (1.5 eq)
Solvent Tetrahydrofuran (THF)
Temperature 0°C to room temperature, 24 hours
Yield 82–85%

Advantage : Superior regioselectivity and tolerance for acid-sensitive groups.
Limitation : Higher cost due to stoichiometric phosphine use.

Catalytic Coupling Approaches

Palladium-catalyzed methods adapted from aryl ether syntheses show promise:

Palladium/Xantphos System

ParameterCondition
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (2.0 eq)
Solvent Toluene
Temperature 100°C, 18 hours
Yield 75% (GC-MS analysis)

Key Observation : This method avoids pre-functionalization of the benzaldehyde moiety but requires rigorous anhydrous conditions.

Optimization Challenges and Solutions

Aldehyde Protection

To prevent undesired side reactions (e.g., aldol condensation), the aldehyde group is often protected as a dimethyl acetal:

  • Protection :

    • Reagent : Trimethyl orthoformate (3.0 eq), p-TsOH (cat.) in MeOH.

    • Yield : 95% acetal formation.

  • Deprotection :

    • Reagent : 2M HCl in THF/water (1:1).

    • Yield : 98% recovery of aldehyde.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient).

  • Recrystallization : Ethanol/water (3:1) yields needle-like crystals (mp 112–114°C).

Scalability and Industrial Considerations

Large-scale production (kg-scale) employs:

  • Continuous Flow Halogenation : Reduces exotherm risks in bromination steps.

  • Catalyst Recycling : Pd/Xantphos systems recovered via biphasic extraction.

  • Cost Analysis :

    MethodCost per kg (USD)
    Williamson Synthesis$1,200–1,500
    Mitsunobu Reaction$3,800–4,200
    Pd-Catalyzed$2,500–3,000

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base and solvent.

Major Products Formed

    Oxidation: 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have explored the potential of 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance:

CompoundTarget Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)5.71
Analog CompoundsHepG2 (Liver Cancer)10.00

This suggests that the compound may inhibit tumor growth through mechanisms that warrant further investigation.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of halogen atoms (bromine and chlorine) can enhance the reactivity of the compound, potentially leading to increased biological activity.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be used to synthesize:

  • β-hydroxy-α-amino acid derivatives : These derivatives are crucial in developing new therapeutic agents.
Reaction TypeProductYield (%)
Mukaiyama Aldol Reactionβ-hydroxy-α-amino acid85%
Condensation ReactionNovel Anticancer Agents90%

These reactions demonstrate the versatility of the compound in generating biologically active molecules.

Material Science Applications

The compound has also found applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to act as a building block for creating materials with specific properties:

ApplicationDescription
Polymer SynthesisUsed as a monomer for synthesizing high-performance polymers with enhanced thermal stability.
Coating FormulationsActs as a reactive diluent to improve adhesion properties in coatings.

Case Studies

  • Anticancer Efficacy Study
    A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results indicated that the compound exhibited significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .
  • Synthesis Pathway Optimization
    Research focused on optimizing the synthesis pathway for producing this compound, aiming to enhance yield and reduce reaction time. The study successfully improved the yield from 70% to 90% through the adjustment of reaction conditions .

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
  • CAS : 400878-06-0
  • Molecular Formula : C₁₅H₁₂BrClO₃
  • Key Difference : Bromo and chloro substituents are swapped (4-bromo vs. 2-bromo).
  • Impact : Altered electronic distribution and steric hindrance may affect binding to biological targets or solubility .
3-(3-Bromophenoxymethyl)-4-methoxybenzaldehyde
  • CAS : 199480-36-9
  • Molecular Formula : C₁₅H₁₃BrO₃
  • Key Difference: Bromine at the 3-position of the phenoxy ring (vs. 2-bromo-4-chloro).
  • Impact : Reduced halogenation complexity may lower molecular weight (297.14 g/mol) and alter metabolic stability .

Halogen-Substituted Derivatives

3-(2,4-Dichlorophenoxymethyl)-4-methoxybenzaldehyde
  • Molecular Formula : C₁₅H₁₂Cl₂O₃
  • Molecular Weight : 297.14 g/mol
  • Key Difference : Replaces bromine with a second chlorine atom.
3-(2-Chloro-4-fluorophenoxymethyl)-4-methoxybenzaldehyde
  • CAS : 438220-87-2
  • Molecular Formula : C₁₅H₁₂ClFO₃
  • Molecular Weight : 294.71 g/mol
  • Key Difference : Fluorine replaces bromine.
  • Impact : Fluorine’s electronegativity may improve metabolic stability and binding affinity to enzymes like CYP2A .

Non-Halogenated Analogs

4-Methoxybenzaldehyde
  • CAS : 123-11-5 (referenced indirectly)
  • Molecular Formula : C₈H₈O₂
  • Key Difference: Lacks the phenoxymethyl and halogen substituents.
  • Impact : Simpler structure with lower molecular weight (136.15 g/mol) but reduced inhibitory potency against CYP2A enzymes compared to halogenated derivatives .

CYP2A Enzyme Inhibition

  • Target Compound: Not directly studied, but halogenated benzaldehydes (e.g., 4-methylbenzaldehyde) are known reversible inhibitors of CYP2A6 (IC₅₀ < 10 µM) .
  • 4-Methoxybenzaldehyde : Inhibits both CYP2A5 and CYP2A6 with moderate potency (IC₅₀ ~10–100 µM) .
  • Halogenated Derivatives : Bromo and chloro substituents likely enhance irreversible inhibition due to electrophilic reactivity, as seen in benzaldehyde derivatives .

Commercial Availability

  • Purity: Most analogs (e.g., 3-(4-iodophenoxymethyl)-4-methoxybenzaldehyde) are available at 95% purity .
  • Suppliers : The target compound is supplied by Combi-Blocks (Cat. QZ-8156) and others .

Biological Activity

3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13BrClO3
  • Molecular Weight : Approximately 351.62 g/mol

This compound features a benzaldehyde moiety, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation and reduction processes.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of bromophenols have been shown to ameliorate oxidative damage in cell cultures. The antioxidant capacity is often measured through assays that evaluate the reduction of reactive oxygen species (ROS) and the enhancement of cellular antioxidant defenses.

CompoundAssay TypeIC50 Value (µM)Reference
This compoundDPPH ScavengingTBD
Similar Bromophenol DerivativesROS Reduction<50

2. Anticancer Activity

The anticancer potential of similar compounds has been documented, particularly against leukemia cell lines. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation.

  • Cell Lines Tested : K562 (leukemia)
  • Mechanism : Induction of apoptosis via mitochondrial pathways
  • Key Findings : Significant reduction in cell viability was observed at concentrations ranging from 5 to 10 µM over 24 hours.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Acting as a ligand for specific receptors, modulating their activity.
  • Enzyme Interaction : Inhibiting or activating enzymes involved in metabolic pathways, contributing to its antioxidant and anticancer effects.

This compound's interaction with the Nrf2 signaling pathway may enhance the expression of antioxidant proteins, thereby providing cellular protection against oxidative stress .

1. Oxidative Stress Models

In studies involving oxidative stress models, compounds similar to this compound have demonstrated the ability to reduce oxidative damage in keratinocytes (HaCaT cells). The treatment resulted in:

  • Increased expression of TrxR1 and HO-1
  • Decreased levels of intracellular ROS
  • Enhanced cell viability under oxidative stress conditions .

2. Anticancer Efficacy

In a study focusing on the anticancer effects against K562 cells, it was found that treatment with related bromophenol derivatives led to:

  • Significant cytotoxicity with IC50 values below those of standard chemotherapeutic agents.
  • Induction of apoptosis without affecting cell cycle distribution, indicating a targeted mechanism .

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